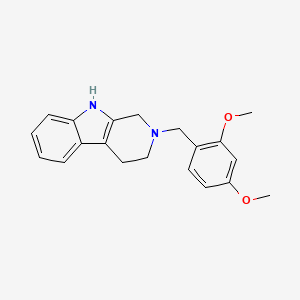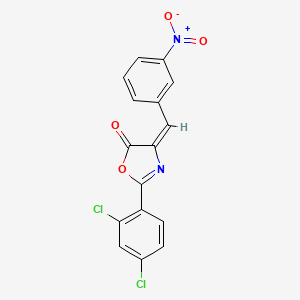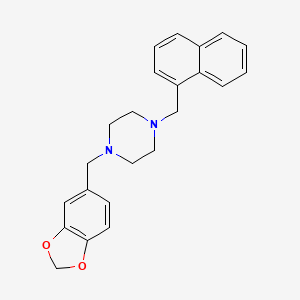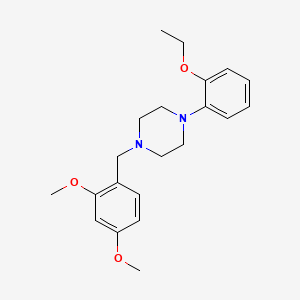
2-(2,4-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Descripción general
Descripción
2-(2,4-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in several plant species, including Banisteriopsis caapi and Peganum harmala. Harmine has been used in traditional medicine for centuries and has gained attention in recent years due to its potential therapeutic properties. In
Mecanismo De Acción
Harmine exerts its effects through multiple mechanisms of action. It has been shown to inhibit monoamine oxidase A (MAO-A), which leads to increased levels of serotonin and other monoamines in the brain. Harmine also activates the Wnt/beta-catenin signaling pathway, which is involved in neural development and plasticity. Additionally, 2-(2,4-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to modulate the activity of several neurotransmitter systems, including the dopamine and glutamate systems.
Biochemical and Physiological Effects:
Harmine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in several neurodegenerative diseases. Harmine has also been shown to enhance mitochondrial function and promote autophagy, which are important for cellular health and survival. Additionally, this compound has been shown to increase the expression of neurotrophic factors, which promote neural growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmine has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. Harmine is also relatively stable and has a long shelf-life. However, 2-(2,4-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Harmine also has a narrow therapeutic window and can be toxic at high doses.
Direcciones Futuras
There are several future directions for 2-(2,4-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline research. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound as a potential treatment for depression and anxiety. Additionally, this compound has been shown to enhance the effects of psychedelic compounds, such as psilocybin and LSD, and may have potential as an adjunct therapy in psychedelic-assisted psychotherapy. Finally, this compound has been shown to have anti-cancer properties and may have potential as a cancer treatment. Further research is needed to fully elucidate the potential therapeutic properties of this compound.
In conclusion, this compound is a naturally occurring beta-carboline alkaloid with potential therapeutic properties. Its synthesis method is well-established, and it has been extensively studied for its anti-inflammatory, antioxidant, and neuroprotective effects. Harmine exerts its effects through multiple mechanisms of action, and it has several advantages and limitations for lab experiments. There are several future directions for this compound research, including the development of this compound derivatives, investigation as a potential treatment for depression and anxiety, and potential use in psychedelic-assisted psychotherapy and cancer treatment.
Aplicaciones Científicas De Investigación
Harmine has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Harmine has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and cancer. In addition, 2-(2,4-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its role in enhancing neural plasticity and promoting neurogenesis.
Propiedades
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-23-15-8-7-14(20(11-15)24-2)12-22-10-9-17-16-5-3-4-6-18(16)21-19(17)13-22/h3-8,11,21H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQNISQZFPMJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B3452928.png)
![3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3452935.png)
![4-[1-(4-methoxyphenyl)-4,9-dioxo-3-phenyl-4,9-dihydro-2H-benzo[f]isoindol-2-yl]benzenesulfonamide](/img/structure/B3452937.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B3452941.png)

![2-(2,4-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3452949.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B3452959.png)



![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3452996.png)
![2-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3453004.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-thienylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3453016.png)